Tributyl[(prop-2-en-1-yl)oxy]stannane
CAS No.: 24355-28-0
Cat. No.: VC19685642
Molecular Formula: C15H32OSn
Molecular Weight: 347.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24355-28-0 |
|---|---|
| Molecular Formula | C15H32OSn |
| Molecular Weight | 347.12 g/mol |
| IUPAC Name | tributyl(prop-2-enoxy)stannane |
| Standard InChI | InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;2H,1,3H2;/q;;;-1;+1 |
| Standard InChI Key | UPTICQMTIINZMN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OCC=C |
Introduction
Structural and Chemical Properties
Tributyl[(prop-2-en-1-yl)oxy]stannane belongs to the alkoxytin derivative class, characterized by a tin atom bonded to three butyl groups and an allyloxy moiety. The allyloxy group (prop-2-en-1-yloxy) introduces both steric and electronic effects, enhancing the compound’s electrophilicity and reactivity in transmetallation reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 24355-28-0 |
| Molecular Formula | C₁₅H₃₂OSn |
| Molecular Weight | 347.12 g/mol |
| IUPAC Name | Tributyl(prop-2-enoxy)stannane |
| SMILES | CCCCSn(CCCC)OCC=C |
| InChIKey | UPTICQMTIINZMN-UHFFFAOYSA-N |
The tin atom’s +4 oxidation state allows it to act as a Lewis acid, coordinating with nucleophiles and stabilizing carbocation intermediates during reactions. This property is critical in synthetic pathways requiring precise control over reaction kinetics.
Synthesis and Industrial Production
The synthesis of tributyl[(prop-2-en-1-yl)oxy]stannane typically involves a Grignard reaction between tributyltin chloride and (prop-2-en-1-yl)oxy magnesium bromide. This method, conducted under inert atmospheric conditions, ensures high yields by minimizing oxidative side reactions.
Reaction Scheme:
Industrial-scale production employs similar methodologies but optimizes parameters such as temperature (0–25°C), solvent choice (tetrahydrofuran or diethyl ether), and reagent stoichiometry to achieve >90% purity. Post-synthesis purification via vacuum distillation removes residual magnesium salts and unreacted starting materials.
Applications in Organic Synthesis
Coupling Reactions
The compound is pivotal in Stille-type cross-coupling reactions, where it transfers its allyloxy group to palladium catalysts. This transmetallation step facilitates the formation of carbon-carbon bonds between aryl halides and allyloxy tin intermediates, enabling the synthesis of complex organic frameworks.
Mechanistic Overview:
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Oxidative Addition: Aryl halides (R-X) react with Pd⁰ to form Pd²⁺(R)(X) complexes.
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Transmetallation: Tributyl[(prop-2-en-1-yl)oxy]stannane transfers the allyloxy group to Pd²⁺, displacing the halide.
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Reductive Elimination: Pd⁰ releases the coupled product (R–allyloxy), regenerating the catalyst.
Hydrostannylation
The compound participates in hydrostannylation reactions with alkenes and alkynes, adding a tributyltin group across unsaturated bonds. This reaction, initiated by radical species (e.g., AIBN), proceeds via a chain mechanism and yields functionalized tin adducts.
Comparative Analysis with Related Compounds
Table 2: Functional Comparison of Organotin Derivatives
| Compound | Functional Group | Reactivity Profile | Primary Application |
|---|---|---|---|
| Tributyl[(prop-2-en-1-yl)oxy]stannane | Allyloxy | High electrophilicity | Cross-coupling reactions |
| Tributyl(prop-2-en-1-yl)stannane | Allyl | Radical reactivity | Polymerization initiators |
| Tributyltin hydride | Hydride | Reducing agent | Dehalogenation reactions |
The allyloxy group’s oxygen atom enhances electrophilicity compared to non-oxygenated analogues, enabling faster transmetallation kinetics in palladium-catalyzed reactions.
Environmental and Regulatory Considerations
Due to its persistence in aquatic environments, tributyl[(prop-2-en-1-yl)oxy]stannane is regulated under the European Union’s REACH framework. Industrial users must submit toxicity reports and implement containment strategies to mitigate ecological risks.
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